S-tert-Butyl 2-methylprop-2-enethioate
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Overview
Description
S-tert-Butyl 2-methylprop-2-enethioate: is an organic compound with the molecular formula C9H16OS . It is a thioester, which is a sulfur analog of an ester, where the oxygen atom is replaced by a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-tert-Butyl 2-methylprop-2-enethioate typically involves the reaction of tert-butyl thiol with an appropriate alkene under specific conditions. One common method is the reaction of tert-butyl thiol with 2-methylprop-2-en-1-ol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a controlled temperature to ensure the formation of the desired thioester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: S-tert-Butyl 2-methylprop-2-enethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester to the corresponding alcohol.
Substitution: The thioester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioesters.
Scientific Research Applications
Chemistry: S-tert-Butyl 2-methylprop-2-enethioate is used as a building block in organic synthesis. It can be used to introduce thioester functionality into complex molecules .
Biology: In biological research, thioesters like this compound are used in the study of enzyme mechanisms, particularly those involving thioesterases and other sulfur-containing enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of S-tert-Butyl 2-methylprop-2-enethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with the target molecule. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
tert-Butylthiol: An organosulfur compound with a similar structure but different functional group.
tert-Butyl 2-methylpropanoate: An ester analog of S-tert-Butyl 2-methylprop-2-enethioate.
Uniqueness: this compound is unique due to its thioester functionality, which imparts distinct chemical reactivity and biological activity compared to its ester analogs. The presence of the sulfur atom in the thioester group allows for unique interactions with biological targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
54667-23-1 |
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Molecular Formula |
C8H14OS |
Molecular Weight |
158.26 g/mol |
IUPAC Name |
S-tert-butyl 2-methylprop-2-enethioate |
InChI |
InChI=1S/C8H14OS/c1-6(2)7(9)10-8(3,4)5/h1H2,2-5H3 |
InChI Key |
PVKKJXRJVPMIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)SC(C)(C)C |
Origin of Product |
United States |
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